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# Technical Support Center: Improving the Solubility of Tricreatine Citrate in Aqueous Media

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Compound of Interest		
Compound Name:	Tricreatine citrate	
Cat. No.:	B14115693	Get Quote

This technical support center provides researchers, scientists, and drug development professionals with practical guidance and troubleshooting for experiments involving the dissolution of **tricreatine citrate** in aqueous media.

# Frequently Asked Questions (FAQs)

Q1: Why is my tricreatine citrate not fully dissolving in water at room temperature?

**Tricreatine citrate**, while more soluble than creatine monohydrate, has a finite solubility in aqueous solutions. A saturated solution of **tricreatine citrate** in water has a solubility of 29 g/L at 20°C.[1] If you are attempting to prepare a concentration higher than this, you will likely observe undissolved particles.

Q2: I've noticed the pH of my **tricreatine citrate** solution is acidic. Is this normal?

Yes, this is completely normal. A saturated solution of **tricreatine citrate** in water will have an acidic pH of approximately 3.2.[1] The citrate component of the molecule is an acid, which contributes to the overall lower pH of the solution. This acidic nature is also a key factor in its enhanced solubility compared to creatine monohydrate, which forms a neutral solution (pH ~7). [1]

Q3: Can I heat the solution to improve the solubility of **tricreatine citrate**?







Yes, increasing the temperature of the aqueous medium is an effective method to increase the solubility of creatine compounds.[1][2] However, be aware that prolonged exposure to high temperatures, especially at a low pH, can accelerate the degradation of creatine to creatinine. [1][3] It is advisable to use the lowest effective temperature and to prepare solutions fresh for immediate use whenever possible.

Q4: Will adjusting the pH of the solvent further improve the solubility of **tricreatine citrate**?

Lowering the pH is a known method to increase the solubility of creatine.[1][4] Since a **tricreatine citrate** solution is already acidic (pH ~3.2), further significant reductions in pH may not provide a substantial increase in solubility and could risk accelerating the degradation of creatine to creatinine.[1]

Q5: Are there any other solvents or agents I can use to enhance the solubility of **tricreatine** citrate?

The use of solubilizing agents such as propylene glycol, ethylene glycol, or sodium benzoate has been suggested to improve the solubility of creatine compounds.[4][5] These agents can help reduce the resistance between the solute and the solvent molecules, facilitating dissolution.

Q6: How does the particle size of my **tricreatine citrate** powder affect its solubility?

Reducing the particle size of the powder increases the surface area available for interaction with the solvent, which can significantly improve the rate of dissolution.[4][5] If you are experiencing slow dissolution, using a micronized form of **tricreatine citrate** could be beneficial.

## **Troubleshooting Guide**



Issue	Possible Cause	Recommended Solution
Cloudy solution or visible particles after mixing.	The concentration exceeds the solubility limit at the current temperature.	Increase the solvent temperature gradually while stirring. Alternatively, increase the volume of the solvent to create a more dilute solution.
Slow dissolution rate.	The particle size of the powder is too large.	Use a micronized form of tricreatine citrate. Increase agitation by using a magnetic stirrer or vortex mixer.
Precipitate forms when the solution is cooled.	The solution was supersaturated at a higher temperature.	Re-warm the solution gently before use. For long-term storage, prepare a concentration that is stable at the intended storage temperature.
Concerns about creatine degradation.	The solution is being stored for an extended period, especially at a low pH or elevated temperature.	Prepare fresh solutions before each experiment. If storage is necessary, keep the solution at a low temperature (e.g., 2-8°C) and for the shortest possible duration.

# **Quantitative Data Summary**

The following table summarizes the solubility of various creatine compounds in water at 20°C.



Creatine Compound	Solubility (g/L) at 20°C	pH of Saturated Solution	Creatine Content (%)	Normalized Creatine Solubility (g/L)
Creatine Monohydrate	14	~7.0	87.9	12.3
Tricreatine Citrate	29	~3.2	66.0	19.14
Creatine Pyruvate	54	~2.6	60.0	32.4

Data sourced from Jäger et al. (2011).[1]

# **Experimental Protocols**

Protocol 1: Standard Dissolution of Tricreatine Citrate in Aqueous Media

- Materials:
  - Tricreatine citrate powder
  - Deionized or distilled water
  - Volumetric flask
  - Magnetic stirrer and stir bar
  - Weighing balance
- Procedure:
  - 1. Weigh the desired amount of **tricreatine citrate** powder.
  - 2. Add approximately 80% of the final volume of water to the volumetric flask.
  - 3. Place the stir bar in the flask and place it on the magnetic stirrer.



- 4. Slowly add the **tricreatine citrate** powder to the water while stirring.
- 5. Continue stirring until the powder is completely dissolved. This may take several minutes.
- 6. Once dissolved, add water to the final volume mark on the volumetric flask.
- 7. Stir for an additional 2-3 minutes to ensure a homogenous solution.

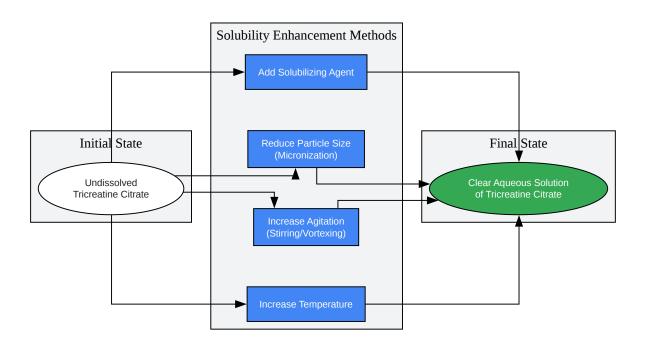
### Protocol 2: Improving **Tricreatine Citrate** Solubility Using Temperature

- Materials:
  - Tricreatine citrate powder
  - Deionized or distilled water
  - Beaker
  - Hot plate with magnetic stirring capability
  - Thermometer
  - Weighing balance
- Procedure:
  - 1. Weigh the desired amount of **tricreatine citrate** powder.
  - 2. Add the desired volume of water to the beaker.
  - 3. Place a stir bar in the beaker and place it on the hot plate.
  - 4. Begin stirring and gently heat the water to a temperature between 30-40°C. Monitor the temperature with a thermometer.
  - 5. Slowly add the **tricreatine citrate** powder to the warm water while stirring.
  - 6. Continue stirring and maintaining the temperature until the powder is fully dissolved.



7. Turn off the heat and allow the solution to cool to room temperature before use. Note that if the concentration is high, some precipitation may occur upon cooling.

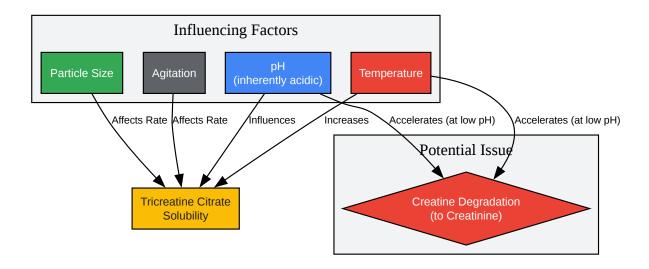
## **Visualizations**



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Caption: Workflow for enhancing the solubility of tricreatine citrate.





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